molecular formula C11H13ClN2O2 B142669 Idazoxan hydrochloride CAS No. 79944-56-2

Idazoxan hydrochloride

Cat. No. B142669
CAS RN: 79944-56-2
M. Wt: 240.68 g/mol
InChI Key: MYUBYOVCLMEAOH-UHFFFAOYSA-N
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Description

Idazoxan hydrochloride is a benzodioxane-linked imidazole that has alpha-2 adrenoceptor antagonist activity . It has been used in trials studying the basic science of Molecular Imaging, Alzheimer Disease, and Major Depressive Disorder .


Synthesis Analysis

The synthesis of Idazoxan involves several steps. The reaction of catechol with 2-Chloroacrylonitrile gives 2-cyano-1,4-benzodioxan. Pinner reaction with alcoholic hydrogen chloride leads to the iminoether. Treatment with ethylenediamine gives the imidazoline ring affording Idazoxin .


Molecular Structure Analysis

The molecular formula of Idazoxan hydrochloride is C11H13ClN2O2 . The molecular weight is 240.68 g/mol . The IUPAC name is 2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride . The InChI is InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8 (3-1)14-7-10 (15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2, (H,12,13);1H . The Canonical SMILES is C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of Idazoxan hydrochloride include a molecular weight of 240.68 g/mol and a molecular formula of C11H13ClN2O2 .

Scientific Research Applications

Antidepressant Research

Idazoxan has been under investigation as an antidepressant . Although it did not reach the market as such, its potential effects on mood and mental health make it a subject of interest in the field of psychiatric research.

Schizophrenia Treatment Research

More recently, Idazoxan has been under investigation as an adjunctive treatment in schizophrenia . Due to its α2 receptor antagonism, it is capable of enhancing therapeutic effects of antipsychotics, possibly by enhancing dopamine neurotransmission in the prefrontal cortex of the brain, a brain area thought to be involved in the pathogenesis of schizophrenia .

Alzheimer’s Research

In Alzheimer’s research, mice treated with Idazoxan, which blocks the α2A receptor that regulates norepinephrine, behaved similarly to control animals despite still having amyloid-beta plaques in the brain . This suggests that Idazoxan could potentially be used in the treatment of Alzheimer’s disease.

Antineoplastic Activity

Idazoxan hydrochloride (IDA) has been found to have antineoplastic activity . It binds to mitochondrial membranes and promotes apoptosis of pancreatic beta cells . It has been tested against tumor cells, and found to be cytotoxic to both cell lines and against aliquots of specimens of breast, gastric, lung, ovarian and prostate cancers as well as non-Hodgkin’s lymphoma .

Clinical Trials

Idazoxan hydrochloride is currently under clinical trials . A Phase 1 Safety, Tolerability and Pharmacokinetic Study of R-Idazoxan HCl Extended-Release (TR-01-XRR), S-Idazoxan HCl Extended-Release (TR-01-XRS) and Racemic Idazoxan HCl Extended-Release (TR-01-XR) in Healthy Participants is ongoing .

Mechanism of Action

Target of Action

Idazoxan hydrochloride primarily targets the α2-adrenergic receptors and imidazoline receptors (IRs) . The α2-adrenergic receptors are part of the adrenergic receptor group and play a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system . Imidazoline receptors, on the other hand, are non-adrenergic receptors that are involved in various physiological and pathological processes .

Mode of Action

Idazoxan hydrochloride acts as an antagonist at both α2-adrenergic receptors and imidazoline receptors . As an antagonist, it binds to these receptors and blocks their activation, thereby inhibiting the actions of endogenous agonists . This can lead to various changes in cellular function depending on the specific role of the receptor .

Biochemical Pathways

Due to its α2 receptor antagonism, it is capable of enhancing therapeutic effects of antipsychotics, possibly by enhancing dopamine neurotransmission in the prefrontal cortex of the brain, a brain area thought to be involved in the pathogenesis of schizophrenia .

Result of Action

Idazoxan hydrochloride has been found to promote apoptosis of pancreatic beta cells . It is also cytotoxic to both cell lines and against aliquots of specimens of breast, gastric, lung, ovarian and prostate cancers as well as non-Hodgkin’s lymphoma . It produces apoptotic cell death and promotes calreticulin expression, suggesting that Idazoxan hydrochloride might be immunomodulatory in vivo .

Safety and Hazards

When handling Idazoxan hydrochloride, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Relevant Papers

One relevant paper titled “Antineoplastic activity of idazoxan hydrochloride” discusses that Idazoxan hydrochloride (IDA) is a 241 molecular weight imidazole and adrenoreceptor ligand. It binds to mitochondrial membranes and promotes apoptosis of pancreatic beta cells .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUBYOVCLMEAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920189
Record name (+/-)-Idazoxan monohydrochloride
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Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855744
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Idazoxan hydrochloride

CAS RN

79944-56-2, 90755-83-2, 79944-58-4
Record name Idazoxan hydrochloride
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Record name Idazoxan hydrochloride
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Record name 1H-Imidazole, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-,monohydrochloride
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Record name IDAZOXAN
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Record name (+/-)-Idazoxan monohydrochloride
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Record name Idazoxan hydrochloride
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Record name IDAZOXAN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action for Idazoxan hydrochloride's antineoplastic activity?

A1: While Idazoxan hydrochloride is known as an imidazoline and adrenoreceptor ligand, its antineoplastic activity arises from its ability to bind to mitochondrial membranes [, ]. This binding ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells [].

Q2: Which cancer types has Idazoxan hydrochloride shown activity against in preclinical studies?

A2: In vitro studies have demonstrated Idazoxan hydrochloride's cytotoxic effects against murine lung cancer and human prostate cancer cell lines []. Additionally, promising results were observed in ex vivo tests using fresh tumor samples from breast, gastric, lung, ovarian, and prostate cancers, as well as non-Hodgkin's lymphoma [].

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